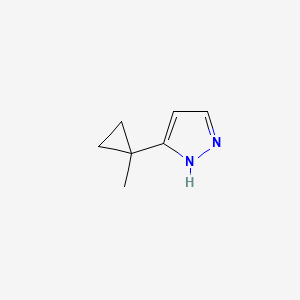
Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate precursors. One notable method is the Smiles rearrangement reaction , which allows straightforward access to amino acid-derived quinolin-2(1H)-one enamines. This process involves a Ugi-type multicomponent condensation using 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives, and isocyanides .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a chemical compound that has been the subject of various studies focusing on its synthesis and reactions. For instance, Ukrainets et al. (2009) explored its reaction with phosphorus oxychloride, resulting in the formation of 4-chloro derivatives and 2,4-dichloro-3-ethoxycarbonylquinoline as a side product (Ukrainets, Bereznyakova, Davidenko, & Slobodzian, 2009). Another study by the same authors in 2006 demonstrated the synthesis of the ethyl esters of 4-halo-substituted 2-oxo-1,2-dihydroquinoline-3-carboxylic acids (Ukrainets, Sidorenko, Gorokhova, & Slobodzian, 2006).
Antitubercular Activity
In the context of antitubercular applications, Ukrainets, Tkach, and Grinevich (2008) proposed an improved method for preparing this compound and synthesized a series of hetarylamides from it. Their comparative analysis of antitubercular activities revealed significant findings (Ukrainets, Tkach, & Grinevich, 2008).
Mécanisme D'action
Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a potent inhibitor of the enzyme acetylcholinesterase (AChE) . By inhibiting AChE, it prevents the hydrolysis of acetylcholine, which plays a crucial role in Alzheimer’s disease. The compound’s mechanism of action involves reducing ACh hydrolysis, thereby enhancing cholinergic neurotransmission .
Propriétés
IUPAC Name |
ethyl 1-hydroxy-2-oxoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-17-12(15)9-7-8-5-3-4-6-10(8)13(16)11(9)14/h3-7,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTHZZFJIWEDBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N(C1=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3-amino-5-methylphenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B3248432.png)
![2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B3248439.png)
![Methyl 2-(2-(benzyloxy)phenyl)benzo[d]oxazole-4-carboxylate](/img/structure/B3248444.png)






![[2-(Allyloxy)-5-bromophenyl]methanol](/img/structure/B3248484.png)



